Sorbinil

Descripción general

Descripción

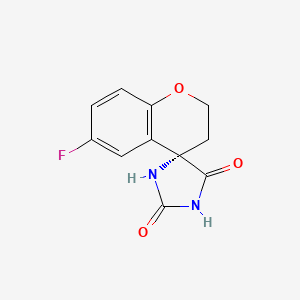

Sorbinil is an azaspiro compound having a monofluoro-substituted chromane skeleton spiro-linked to an imidazolidinedione ring. It has a role as an EC 1.1.1.21 (aldehyde reductase) inhibitor and an antioxidant. It is an imidazolidinone, a member of chromanes, an oxaspiro compound, an azaspiro compound and an organofluorine compound.

Aplicaciones Científicas De Investigación

Lucha contra las complicaciones diabéticas

Sorbinil es un inhibidor de la reductasa de aldosa (ARI) que juega un papel importante en la prevención de complicaciones diabéticas . La reductasa de aldosa (AR) contribuye a la diabetes al generar un exceso de superóxido intracelular y otros mediadores del estrés oxidativo a través de la vía del poliol . La evidencia experimental indica que this compound puede disminuir la actividad de la AR e inhibir la vía del poliol . Tanto los estudios in vitro como los estudios en modelos animales han reportado la eficacia de this compound en el control de la progresión de la diabetes .

Tratamiento de la neuropatía diabética dolorosa crónica

Se llevó a cabo un ensayo cruzado doble ciego, aleatorizado y controlado con placebo de this compound en pacientes con neuropatía diabética dolorosa crónica . El estudio sugiere que el tratamiento con inhibidores de la reductasa de aldosa con this compound puede tener un efecto sobre la neuropatía diabética sintomática en humanos .

Preservación del contenido normal de mio-inositol en los nervios

Se ha demostrado que el tratamiento con this compound preserva el contenido normal de mio-inositol en los nervios . Esta preservación previene la caída en la actividad de la ATPasa de sodio-potasio nerviosa que se ha relacionado con la ralentización de la conducción en la rata diabética .

Estas son algunas de las aplicaciones únicas de this compound en la investigación científica. Cada aplicación se basa en diferentes aspectos de la interacción de this compound con los sistemas biológicos, lo que demuestra su versatilidad como herramienta de investigación. Sin embargo, se necesitan ensayos clínicos avanzados para this compound para que se pueda aplicar con la dosis eficaz más baja en humanos .

Mecanismo De Acción

Target of Action

Sorbinil primarily targets the enzyme Aldose Reductase . Aldose Reductase is an enzyme present in the lens and brain that removes excess glucose by converting it to sorbitol .

Mode of Action

This compound acts as an inhibitor of Aldose Reductase . By inhibiting this enzyme, this compound prevents the conversion of excess glucose into sorbitol .

Biochemical Pathways

The key biochemical pathway affected by this compound is the polyol pathway . This pathway involves the conversion of glucose to sorbitol, a process that is catalyzed by Aldose Reductase . By inhibiting Aldose Reductase, this compound effectively reduces the flux of glucose through this pathway .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in elderly volunteers . The elimination half-life of this compound tends to be longer in males than in females, and there is no significant sex difference in its absorption, distribution, metabolism, and excretion (ADME) properties . The long elimination half-life suggests that accumulation of this compound is likely to occur with chronic dosing .

Result of Action

The inhibition of Aldose Reductase by this compound leads to a decrease in the level of sorbitol in cells . This can prevent the development of cataracts in the lens and neuropathy in peripheral nerves, which are common complications of diabetes .

Análisis Bioquímico

Biochemical Properties

Sorbinil interacts with the enzyme aldose reductase, inhibiting its activity . This interaction prevents the conversion of glucose to sorbitol, a process that can lead to the accumulation of sorbitol and subsequent osmotic stress on cells .

Cellular Effects

This compound’s inhibition of aldose reductase has significant effects on various types of cells. In the context of diabetic complications, the reduction of sorbitol accumulation in cells can prevent the development of cataracts in the lens and neuropathy in peripheral nerves . This compound has been shown to improve vascular and C-fiber functions via the inhibition of aldose reductase and the polyol pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to aldose reductase and inhibiting its activity . This prevents the enzyme from converting glucose to sorbitol, thereby reducing sorbitol accumulation within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively lower elevated sorbitol levels over time . This suggests that this compound is stable and does not degrade significantly over the course of these studies. The long-term effects of this compound on cellular function, as observed in in vitro or in vivo studies, include the prevention of cataract development and peripheral neuropathy .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, this compound reduced sorbitol accumulation in the lens and sciatic nerve of diabetic rats when orally administered at a dosage of 0.25 mg/kg .

Metabolic Pathways

This compound is involved in the polyol metabolic pathway, where it interacts with the enzyme aldose reductase . By inhibiting this enzyme, this compound prevents the conversion of glucose to sorbitol, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Given its role as an aldose reductase inhibitor, it can be inferred that this compound would need to be transported to sites where aldose reductase is active, such as the lens and brain .

Subcellular Localization

Considering its role in inhibiting aldose reductase, an enzyme present in various cell types, it is likely that this compound would need to be localized within the cell where it can interact with this enzyme .

Propiedades

IUPAC Name |

(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXANPKRCLVQAOG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023587 | |

| Record name | Sorbinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68367-52-2 | |

| Record name | Sorbinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68367-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbinil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068367522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorbinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sorbinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbinil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4186B906P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sorbinil is a potent and relatively specific inhibitor of the enzyme aldose reductase (AR) [, , , , ].

A: this compound primarily binds to the aldose reductase enzyme complexed with oxidized nicotinamide adenine dinucleotide phosphate (E.NADP+) to form a stable ternary dead-end complex, effectively preventing enzyme turnover and inhibiting its activity [, ]. This interaction has been described as a "this compound trap". []

A: Aldose reductase is a key enzyme in the polyol pathway, responsible for converting glucose to sorbitol. By inhibiting AR, this compound reduces sorbitol accumulation in various tissues, including the lens, nerves, and glomeruli [, , , , , , ]. This reduction in sorbitol accumulation has been linked to improvements in nerve conduction velocity, prevention of diabetic complications like retinopathy and neuropathy, and improved renal function in animal models of diabetes [, , , , , , ].

A: The molecular formula of this compound is C16H12N2O3S, and its molecular weight is 312.36 g/mol [].

ANone: While the provided research papers do not delve into detailed spectroscopic analysis of this compound, its structure and chemical properties have been extensively studied. Researchers interested in spectroscopic data can refer to chemical databases like PubChem or ChemSpider.

ANone: this compound is not known to have catalytic properties. It acts as an enzyme inhibitor rather than a catalyst.

ANone: The provided research papers primarily focus on in vitro and in vivo studies. While they don't discuss computational modeling in detail, these techniques likely played a role in understanding this compound's interactions with aldose reductase and in designing improved inhibitors.

A: While the provided research focuses on this compound, some papers compare its efficacy with other aldose reductase inhibitors, like tolrestat and E-0722 [, , ]. These comparisons provide insights into how structural variations influence potency and selectivity. Further research exploring the SAR of this compound analogs is crucial for developing more effective and safer aldose reductase inhibitors.

A: While the provided research does not extensively detail this compound's ADME profile, it highlights its oral bioavailability and ability to reach target tissues, including the lens, nerves, and glomeruli [, , , , , ].

A: Researchers have used various in vitro assays to assess this compound's ability to inhibit aldose reductase activity, including those using purified enzymes and cell-based systems [, , , ].

A: Numerous animal models, including rats and dogs, have been used to study this compound's effects on diabetic complications. These models include streptozotocin-induced diabetic rats, galactose-fed rats, and experimentally galactosemic dogs [, , , , , , , , , , , , ]. These models have provided valuable insights into this compound's potential for preventing or ameliorating retinopathy, neuropathy, and nephropathy.

A: Yes, several clinical trials have been conducted with this compound to evaluate its efficacy in treating diabetic neuropathy and retinopathy [, , , , ].

A: While the research papers don't specifically address this compound resistance, some studies suggest that factors like variations in aldose reductase isoforms or changes in drug metabolism could potentially contribute to variations in response [, , ]. Further research is needed to fully elucidate potential resistance mechanisms.

A: While this compound showed promise in preclinical studies, clinical trials revealed a significant adverse effect: hypersensitivity reactions, similar to those observed with phenytoin [, , , ]. These reactions, while uncommon, can be severe and limit this compound's clinical utility.

A: While the research papers mainly focus on systemic administration, one study explored topical application of this compound in a rat model of galactose cataract []. This study suggested that topical administration might result in systemic effects rather than localized action.

ANone: While the research papers do not explicitly detail quality control measures, adherence to good laboratory practices (GLP) and good manufacturing practices (GMP) is essential for ensuring the quality and reliability of research data and drug development processes.

ANone: The research papers do not specifically address this compound's interactions with drug transporters. These interactions can significantly impact drug disposition and efficacy. Further research is needed to investigate potential drug-transporter interactions and their clinical implications.

ANone: The research papers do not provide specific details on this compound's interactions with drug-metabolizing enzymes. Understanding these interactions is important for predicting potential drug-drug interactions.

ANone: The research papers primarily focus on this compound's effects on specific tissues and do not provide detailed information about its overall biocompatibility or biodegradability.

A: Yes, researchers are continuously developing and evaluating new aldose reductase inhibitors as potential alternatives to this compound. Additionally, other therapeutic strategies for managing diabetic complications, such as tight glycemic control and other pharmacological interventions, are being investigated [, , , ].

A: Essential resources include access to well-characterized animal models, sophisticated analytical techniques, expertise in drug discovery and development, and collaborations among scientists from different disciplines [, , , , , , , , , , , , ].

A: this compound represents one of the early aldose reductase inhibitors that showed promise in preclinical studies and advanced to clinical trials []. While its clinical use was limited by hypersensitivity reactions, it played a crucial role in validating aldose reductase as a therapeutic target for diabetic complications and paving the way for the development of newer inhibitors.

A: Research on this compound and aldose reductase inhibitors has brought together scientists from various disciplines, including biochemistry, pharmacology, endocrinology, ophthalmology, neurology, and nephrology [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This interdisciplinary collaboration is crucial for understanding the complex mechanisms underlying diabetic complications and developing effective therapeutic strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.